
3-Methylarsacetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Methylarsacetin involves the reaction of 3-methyl-4-aminophenol with arsenic acid in the presence of acetic anhydride . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Methylarsacetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the arsonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methylarsacetin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It has been studied for its biological activity, particularly its antimalarial properties.
Medicine: Its potential therapeutic applications are being explored, especially in the treatment of parasitic infections.
Industry: It may be used in the production of other chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methylarsacetin involves its interaction with biological molecules, leading to the inhibition of key enzymes and pathways in parasites . The molecular targets include enzymes involved in the biosynthesis of essential metabolites, which are crucial for the survival of the parasites. By inhibiting these enzymes, this compound disrupts the metabolic processes, leading to the death of the parasites.
Comparaison Avec Des Composés Similaires
3-Methylarsacetin can be compared with other organoarsenic compounds such as:
Arsanilic acid: Similar in structure but lacks the methyl group at the 3-position.
Roxarsone: Contains a nitro group instead of the acetylamino group.
Carbarsone: Contains a carbamoyl group instead of the acetylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
25384-21-8 |
|---|---|
Formule moléculaire |
C9H12AsNO4 |
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
(4-acetamido-3-methylphenyl)arsonic acid |
InChI |
InChI=1S/C9H12AsNO4/c1-6-5-8(10(13,14)15)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,13,14,15) |
Clé InChI |
COQLWTPLWDQKID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[As](=O)(O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


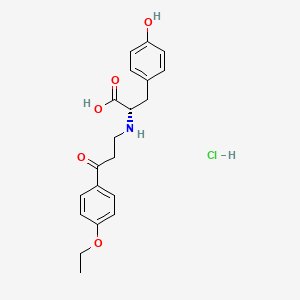


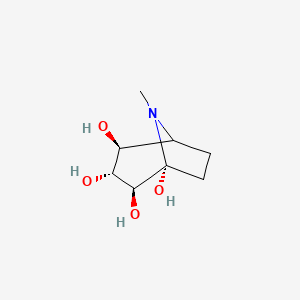
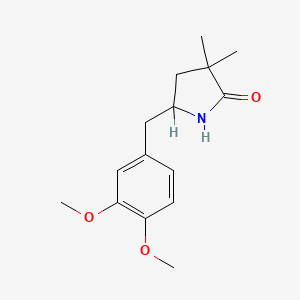
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
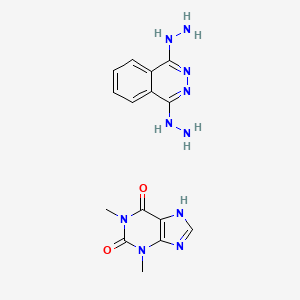
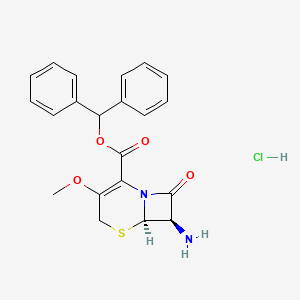
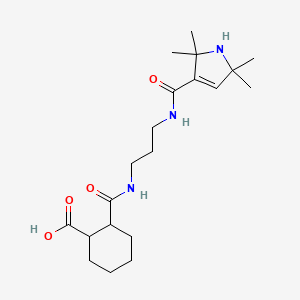
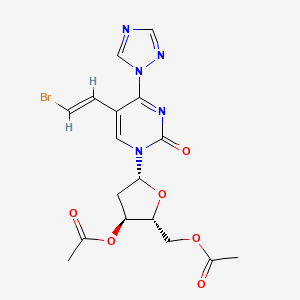
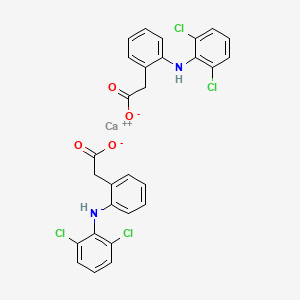
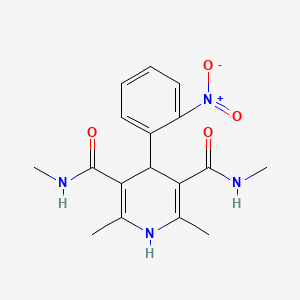
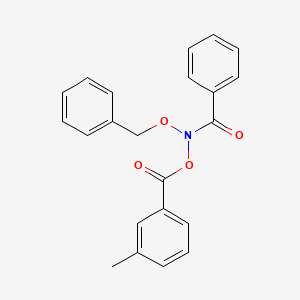
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
